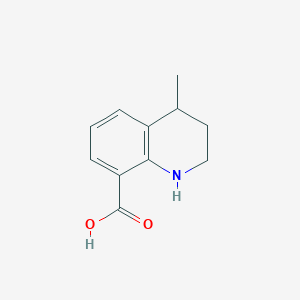

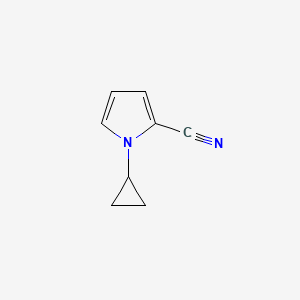

![molecular formula C12H13N3O2 B1526350 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1284540-54-0](/img/structure/B1526350.png)

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Overview

Description

The compound “2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves intramolecular cyclization to form the pyrroloimidazole core . The reaction includes the cleavage of the N and CH2-Ts bond, accompanied by simultaneous C1-N and C2-CH2 Ts bonding .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the functionalization of C (sp3)–H bonds and the construction of C–C and C–N bonds via an electrochemical redox reaction .Scientific Research Applications

Cancer Therapy

The fused heterocycle structure of this compound is similar to those found in several kinase inhibitors, which are crucial in targeted cancer therapies . Kinase inhibitors work by specifically targeting proteins or enzymes that are dysregulated in cancer cells, offering a more precise treatment option compared to traditional chemotherapy.

Drug Design and Synthesis

This compound’s structure is indicative of its potential in the synthesis of bioactive molecules. Its heterocyclic core is a common feature in many natural products and pharmaceuticals, suggesting its utility in the design of new drugs .

Metabolic Stability Studies

The compound’s stability in metabolic processes is an important consideration. Its rate of glucuronidation, which indicates metabolic stability, could be lower, suggesting a longer duration of action within the body .

EGFR Inhibition

Compounds with similar structures have been used as EGFR inhibitors for cancer treatment. The compound could potentially serve as a lead structure for developing new EGFR inhibitors .

Pharmacological Research

The pyrrolo[1,2-c]imidazole scaffold is a privileged structure in pharmacology. It is found in numerous compounds with diverse pharmacological properties, indicating its potential for broad applications in medicinal chemistry .

Kinase Inhibitor Development

The compound could be integral in the development of new kinase inhibitors. Kinase inhibitors are a successful approach in targeted therapy, especially for treating cancers, and this compound’s structure is promising for such applications .

Mechanism of Action

Target of Action

It is known that the pyrrolo[1,2-a]indole unit, a structural component of this compound, is found in numerous natural products and exhibits diverse pharmacological properties .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Compounds with similar structures have been shown to have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione .

properties

IUPAC Name |

2-(4-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBXOWKQYPDWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

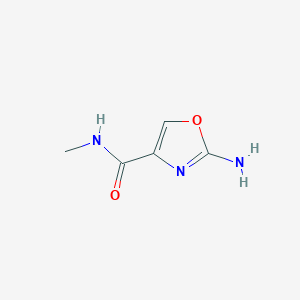

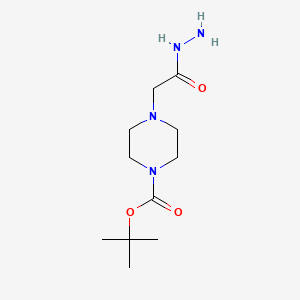

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)